3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)PROPANAMIDE
Description
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is a complex organic compound with the molecular formula C25H31N3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and an indane moiety
Properties
Molecular Formula |
C25H31N3O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C25H31N3O/c29-25(26-24-12-11-22-9-4-10-23(22)20-24)13-15-28-18-16-27(17-19-28)14-5-8-21-6-2-1-3-7-21/h1-3,5-8,11-12,20H,4,9-10,13-19H2,(H,26,29)/b8-5+ |
InChI Key |
ZQEQBRYAHFGBFC-VMPITWQZSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cinnamyl Substitution: The piperazine ring is then reacted with cinnamyl chloride in the presence of a base such as sodium hydride to introduce the cinnamyl group.
Indane Derivative Formation: The indane moiety is synthesized separately through the reduction of indanone using a reducing agent like sodium borohydride.
Amide Bond Formation: Finally, the cinnamyl-substituted piperazine is coupled with the indane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The cinnamyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
- 3-(4-Phenylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
